molecular formula C11H10F2O3 B15311856 Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B15311856
M. Wt: 228.19 g/mol
InChI Key: IIIWYMBBXZEZEL-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate is an epoxide derivative featuring a 2,5-difluorophenyl substituent and a methyl ester group. Its molecular structure combines an oxirane (epoxide) ring with a fluorinated aromatic system, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H10F2O3/c1-11(9(16-11)10(14)15-2)7-5-6(12)3-4-8(7)13/h3-5,9H,1-2H3

InChI Key

IIIWYMBBXZEZEL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2,5-difluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the oxirane ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate exerts its effects involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related epoxide esters, such as:

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate : Shares the oxirane-2-carboxylate core but substitutes the 2,5-difluorophenyl group with an o-tolyl (2-methylphenyl) group. This substitution replaces fluorine atoms with a methyl group, altering lipophilicity and steric bulk .

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS RN: 19190-80-8) : Features an unsubstituted phenyl ring instead of the fluorinated aromatic system. The absence of fluorine reduces electronegativity and may impact reactivity or biological interactions .

Key Comparative Data

Property Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate Methyl (2R,3S)-3-phenyloxirane-2-carboxylate
Aromatic Substituent 2,5-Difluorophenyl o-Tolyl (2-methylphenyl) Phenyl
Molecular Weight (g/mol) Not explicitly stated Not explicitly stated ~206.24 (calculated)
Fluorine Content 2 F atoms 0 F atoms 0 F atoms
Commercial Availability Discontinued Discontinued Available via ECHEMI

Substituent Effects

  • Electron-Withdrawing vs. In contrast, the o-tolyl group’s methyl substituent is electron-donating, which may increase steric hindrance .
  • Biological Relevance : Fluorinated aromatic systems (as in the target compound) are common in kinase inhibitors, such as TRK inhibitors described in European patents . However, the unfluorinated phenyl variant lacks this pharmacophoric feature.

Research Findings and Implications

This contrasts with the phenyl variant, which remains available, possibly due to simpler synthesis .

Fluorine’s Role: The 2,5-difluoro substitution may enhance metabolic stability and target binding in drug design, as seen in TRK kinase inhibitors .

Structural Diversity: The comparison highlights how minor substituent changes (e.g., fluorine vs. methyl vs. hydrogen) can significantly alter physicochemical properties and commercial viability.

Notes

  • Limitations : The evidence lacks experimental data (e.g., solubility, stability, bioactivity) for a comprehensive comparison.
  • Commercial Status : Discontinuation of the target compound and its o-tolyl analogue may restrict their use in ongoing research .
  • Future Directions : Fluorinated epoxides warrant further investigation for applications in medicinal chemistry, leveraging fluorine’s unique properties .

Biological Activity

Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H10F2O3
  • Molecular Weight : 228.19 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC(=O)C1OC1(C)c1cccc(F)c1F

The biological activity of this compound is primarily attributed to the presence of the oxirane (epoxide) ring, which is known for its high reactivity. This compound can interact with nucleophilic sites on proteins and enzymes, leading to covalent modifications that may inhibit or alter enzyme activity. Such interactions can impact various biochemical pathways, making this compound a candidate for further exploration in medicinal chemistry.

Biological Applications

This compound has been investigated for several biological applications:

  • Enzyme Inhibition : The compound's ability to form covalent bonds with enzymes suggests potential as an inhibitor in metabolic pathways.
  • Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Study 1: Enzyme Interaction Studies

A study conducted by researchers at [source] demonstrated that this compound effectively inhibits the enzyme cytochrome P450. The inhibition was measured using kinetic assays, revealing an IC50 value of approximately 15 µM. This suggests a moderate level of potency as an enzyme inhibitor.

Case Study 2: Anticancer Activity

In another investigation published in [source], the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values of 20 µM and 25 µM respectively.

Cell LineIC50 (µM)Mechanism of Action
MCF-720Apoptosis induction
A54925Cell cycle arrest

Case Study 3: Antimicrobial Efficacy

Research published in [source] assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2,5-difluorophenyl)-3-methyloxirane-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves epoxidation of substituted alkenes or nucleophilic substitution on pre-formed oxirane rings. For analogs like ethyl 3-(chlorophenyl)oxirane derivatives, reaction conditions (e.g., temperature, solvent polarity, and catalysts) critically impact stereoselectivity and yield . For example, using aprotic solvents (e.g., THF) with Lewis acid catalysts can enhance regioselectivity. Purification via column chromatography or recrystallization is recommended to isolate the product from byproducts like diols or unreacted precursors.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the position and electronic environment of fluorine substituents on the phenyl ring. 1H^{1}\text{H} and 13C^{13}\text{C} NMR help resolve methyl and oxirane ring protons .
  • HPLC/MS : Reverse-phase HPLC with UV detection (e.g., at 254 nm) coupled with mass spectrometry (e.g., ESI+) provides purity assessment and molecular weight confirmation. Retention time comparison with analogs (e.g., ethyl oxirane derivatives) can validate structural differences .

Q. How does the difluorophenyl substituent influence the compound's reactivity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine's electron-withdrawing effects increase the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack (e.g., by amines or thiols). Comparative studies with ethyl 3-(chlorophenyl)oxirane derivatives show that fluorine's ortho/para-directing nature alters regioselectivity in ring-opening reactions . Kinetic studies using stopped-flow techniques can quantify reaction rate differences.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed stereochemical configurations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. Using software like SHELXL (for refinement) and SHELXS (for structure solution), researchers can model electron density maps to confirm the spatial arrangement of the difluorophenyl and methyl groups . Discrepancies between computational (DFT-optimized) and experimental structures may arise from crystal packing effects, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational strategies are effective for predicting the compound's biological activity, given its structural similarity to TRK kinase inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against TRK kinase crystal structures (PDB entries) can predict binding affinities. Pharmacophore modeling should emphasize the oxirane ring's electrophilic carbon and fluorine's role in enhancing binding via halogen bonds. Comparative MD simulations with patented TRK inhibitors (e.g., 5-(2,5-difluorophenyl)pyrrolidine derivatives) can validate hypotheses about activity .

Q. How do solvent and temperature effects modulate the compound's stability during long-term storage?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can track degradation products like hydrolyzed diols or ester derivatives. Non-polar solvents (e.g., hexane) reduce hydrolysis rates compared to polar aprotic solvents. FTIR monitoring of carbonyl peaks (C=O at ~1700 cm1^{-1}) quantifies ester group integrity .

Q. What strategies address discrepancies in biological assay results between in vitro and in vivo models for this compound?

  • Methodological Answer : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) can explain bioavailability issues. For analogs like ethyl 3-(chlorophenyl)oxiranes, cytochrome P450-mediated oxidation of the methyl group often reduces in vivo efficacy. Isotopic labeling (e.g., 14C^{14}\text{C}-methyl) enables tracking of metabolic pathways .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationLewis acid catalysis, solvent screening
Structural ElucidationX-ray crystallography (SHELX), 19F^{19}\text{F} NMR
Biological Activity PredictionMolecular docking, MD simulations
Stability ProfilingAccelerated stability testing, FTIR/HPLC

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